molecular formula C16H23N3O6 B11786903 tert-Butyl 2-(pyridin-2-yl)piperazine-1-carboxylate oxalate

tert-Butyl 2-(pyridin-2-yl)piperazine-1-carboxylate oxalate

Cat. No.: B11786903
M. Wt: 353.37 g/mol
InChI Key: ZXCPLVCFSYQQPO-UHFFFAOYSA-N
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Description

tert-Butyl 2-(pyridin-2-yl)piperazine-1-carboxylate oxalate is a chemical compound with the molecular formula C16H23N3O6. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(pyridin-2-yl)piperazine-1-carboxylate oxalate typically involves the reaction of tert-butyl 2-(pyridin-2-yl)piperazine-1-carboxylate with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalate salt. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control of temperature, pressure, and other reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(pyridin-2-yl)piperazine-1-carboxylate oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

tert-Butyl 2-(pyridin-2-yl)piperazine-1-carboxylate oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(pyridin-2-yl)piperazine-1-carboxylate oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(pyridin-2-yl)piperazine-1-carboxylate oxalate is unique due to its specific structural features, such as the presence of both pyridine and piperazine rings, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

Molecular Formula

C16H23N3O6

Molecular Weight

353.37 g/mol

IUPAC Name

tert-butyl 2-pyridin-2-ylpiperazine-1-carboxylate;oxalic acid

InChI

InChI=1S/C14H21N3O2.C2H2O4/c1-14(2,3)19-13(18)17-9-8-15-10-12(17)11-6-4-5-7-16-11;3-1(4)2(5)6/h4-7,12,15H,8-10H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

ZXCPLVCFSYQQPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C2=CC=CC=N2.C(=O)(C(=O)O)O

Origin of Product

United States

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